molecular formula C10H9BrN4 B2781464 N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine CAS No. 2411639-42-2

N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine

Cat. No.: B2781464
CAS No.: 2411639-42-2
M. Wt: 265.114
InChI Key: AHZIGIOBNXDFSI-UHFFFAOYSA-N
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Description

N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine is an organic compound that belongs to the class of pyridine and pyrimidine derivatives This compound is characterized by the presence of a bromine atom attached to the pyridine ring and a methyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine typically involves the reaction of 4-bromopyridine-2-amine with 2-methylpyrimidine-4-carboxylic acid or its derivatives. One common method involves the use of coupling reactions, such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acids to form the desired product . The reaction conditions often include the use of solvents like toluene or ethyl acetate, and the reactions are carried out under mild and metal-free conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and various solvents like toluene and ethyl acetate. The reactions are typically carried out under mild conditions to ensure the stability of the compound and the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex molecules with extended conjugation and enhanced properties.

Scientific Research Applications

N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine is unique due to its specific combination of a bromopyridine and a methylpyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4/c1-7-12-5-3-9(14-7)15-10-6-8(11)2-4-13-10/h2-6H,1H3,(H,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZIGIOBNXDFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NC2=NC=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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